Cas no 937606-77-4 (4-(2,2-difluoroethoxy)aniline)
4-(2,2-difluoroethoxy)aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-(2,2-difluoroethoxy)aniline
- LJBLGEVQJBDSGH-UHFFFAOYSA-N
- AKOS000318945
- 4-(2,2-Difluoroethoxy)benzenamine
- DTXSID501299568
- [4-(2,2-difluoroethoxy)phenyl]amine
- 844-395-5
- beta, beta-Difluoro-p-phenetidine
- SCHEMBL241012
- MFCD08700289
- EN300-99371
- Z608351552
- 937606-77-4
- STK352592
- DTXCID501729709
-
- MDL: MFCD08700289
- Inchi: 1S/C8H9F2NO/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-4,8H,5,11H2
- InChI Key: LJBLGEVQJBDSGH-UHFFFAOYSA-N
- SMILES: FC(COC1C=CC(=CC=1)N)F
Computed Properties
- Exact Mass: 173.06522023Da
- Monoisotopic Mass: 173.06522023Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 35.3Ų
Experimental Properties
- Density: 1.206±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 258.6±40.0 ºC (760 Torr),
- Flash Point: 110.2±27.3 ºC,
- Solubility: Slightly soluble (2.4 g/l) (25 º C),
4-(2,2-difluoroethoxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D468670-10mg |
4-(2,2-difluoroethoxy)aniline |
937606-77-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D468670-50mg |
4-(2,2-difluoroethoxy)aniline |
937606-77-4 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D468670-100mg |
4-(2,2-difluoroethoxy)aniline |
937606-77-4 | 100mg |
$ 230.00 | 2022-06-05 | ||
| abcr | AB359151-100 mg |
4-(2,2-Difluroethoxy)aniline |
937606-77-4 | 100MG |
€253.70 | 2022-03-25 | ||
| abcr | AB359151-250 mg |
4-(2,2-Difluroethoxy)aniline |
937606-77-4 | 250MG |
€343.00 | 2022-03-25 | ||
| abcr | AB359151-500 mg |
4-(2,2-Difluroethoxy)aniline |
937606-77-4 | 500MG |
€475.60 | 2022-03-25 | ||
| abcr | AB359151-1 g |
4-(2,2-Difluroethoxy)aniline |
937606-77-4 | 1g |
€609.00 | 2022-03-25 | ||
| abcr | AB359151-250mg |
4-(2,2-Difluroethoxy)aniline; . |
937606-77-4 | 250mg |
€97.00 | 2023-09-06 | ||
| abcr | AB359151-1g |
4-(2,2-Difluoroethoxy)aniline, 95%; . |
937606-77-4 | 95% | 1g |
€107.50 | 2025-04-15 | |
| abcr | AB359151-5g |
4-(2,2-Difluoroethoxy)aniline, 95%; . |
937606-77-4 | 95% | 5g |
€215.50 | 2025-04-15 |
4-(2,2-difluoroethoxy)aniline Suppliers
4-(2,2-difluoroethoxy)aniline Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 4-(2,2-difluoroethoxy)aniline
Introduction to 4-(2,2-difluoroethoxy)aniline (CAS No. 937606-77-4)
4-(2,2-difluoroethoxy)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 937606-77-4, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural motif—a benzene ring substituted with an aniline group and a 2,2-difluoroethoxy moiety—exhibits intriguing chemical and biological properties that make it a promising candidate for various applications.
The structural features of 4-(2,2-difluoroethoxy)aniline contribute to its distinctive reactivity and potential utility. The presence of the electron-withdrawing fluoro groups enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. Simultaneously, the aniline group introduces basicity and potential for hydrogen bonding interactions, which are crucial for biological activity. These attributes have positioned this compound as a valuable intermediate in the synthesis of more complex molecules.
In recent years, 4-(2,2-difluoroethoxy)aniline has been explored in the development of novel pharmaceutical agents. Its fluorinated structure is particularly noteworthy, as fluorine atoms are frequently incorporated into drug molecules to improve metabolic stability, binding affinity, and overall pharmacological efficacy. For instance, studies have demonstrated that fluorinated aromatic amines can exhibit enhanced bioavailability and reduced susceptibility to enzymatic degradation. This has spurred interest in 4-(2,2-difluoroethoxy)aniline as a building block for next-generation therapeutics.
One of the most compelling aspects of 4-(2,2-difluoroethoxy)aniline is its potential in medicinal chemistry. Researchers have leveraged its scaffold to design molecules with targeted biological activities. Notably, derivatives of this compound have shown promise in inhibiting specific enzymes and receptors implicated in diseases such as cancer and inflammation. The fluoroethoxy group serves as a versatile handle for further functionalization, allowing chemists to fine-tune properties such as solubility and cell permeability. Such flexibility makes 4-(2,2-difluoroethoxy)aniline an indispensable tool in drug discovery pipelines.
The synthesis of 4-(2,2-difluoroethoxy)aniline presents both challenges and opportunities. Traditional methods often involve multi-step processes that require careful optimization to achieve high yields and purity. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the core aromatic ring efficiently. Additionally, flow chemistry techniques offer a means to enhance reaction control and reproducibility.
From a materials science perspective, 4-(2,2-difluoroethoxy)aniline has demonstrated utility in the development of advanced materials. Its ability to form stable complexes with metal ions has been exploited in designing luminescent probes for biochemical assays. Furthermore, the compound’s electronic properties make it suitable for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The integration of fluorine atoms into these materials can improve charge transport properties and device performance.
The biological evaluation of 4-(2,2-difluoroethoxy)aniline has revealed intriguing interactions with biological targets. Preclinical studies have highlighted its potential as an anti-inflammatory agent by modulating key signaling pathways involved in immune responses. Moreover, its structural similarity to known bioactive molecules suggests that it may exhibit synergistic effects when combined with other therapeutic agents. These findings underscore the importance of 4-(2,2-difluoroethoxy)aniline as a lead compound for further pharmacological exploration.
Future research directions for 4-(2,2-difluoroethoxy)aniline are likely to focus on expanding its chemical space through innovative synthetic strategies. Techniques such as directed evolution or computational modeling could aid in identifying novel derivatives with enhanced properties. Additionally, interdisciplinary collaborations between chemists and biologists will be essential to fully elucidate its mechanisms of action and therapeutic potential.
In conclusion,4-(2,2-difluoroethoxy)aniline (CAS No. 937606-77-4) is a multifaceted compound with significant promise across pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced material design。The ongoing exploration of this molecule underscores its importance as a cornerstone in modern chemical research,and future advancements will continue to solidify its role as a transformative agent in science and industry。
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